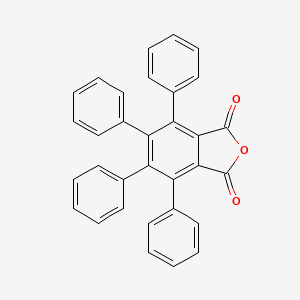

Tetraphenylphthalic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetraphenyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKXGCFFFZIWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)OC3=O)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197130 | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-53-1 | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4741-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylphthalic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C5LSE3VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraphenylphthalic Anhydride (CAS: 4741-53-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphthalic anhydride (B1165640), identified by CAS number 4741-53-1, is a polycyclic aromatic organic compound.[1] It belongs to the class of dicarboxylic acid anhydrides and is structurally characterized by a phthalic anhydride core substituted with four phenyl groups.[1] Its molecular formula is C₃₂H₂₀O₃.[2] While the broader class of phthalic anhydrides and their derivatives, phthalimides, are extensively utilized in polymer chemistry and have been explored in medicinal chemistry, specific applications and biological activities of the tetraphenyl-substituted variant are not widely documented.[3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential relevance in research and development based on the activities of structurally related compounds.

Physicochemical and Spectroscopic Properties

The key physicochemical properties of Tetraphenylphthalic anhydride are summarized below. This data is essential for its handling, characterization, and use in experimental setups.

Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 4741-53-1 | [2][1] |

| Molecular Formula | C₃₂H₂₀O₃ | [2] |

| Molecular Weight | 452.51 g/mol | |

| Melting Point | 293-297 °C | [2][4] |

| Boiling Point | 596 °C at 760 mmHg | [2] |

| Density | 1.244 g/cm³ | [2] |

| Appearance | White to yellow solid | [4] |

| IUPAC Name | 4,5,6,7-tetraphenyl-2-benzofuran-1,3-dione | [5][6] |

| Solubility | Moisture Sensitive | [4][7] |

Spectroscopic Data

Spectroscopic methods are crucial for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong characteristic absorption bands for the anhydride functional group. These typically appear as two distinct peaks for the symmetric and asymmetric stretching of the C=O bonds in the five-membered ring, usually in the region of 1750-1850 cm⁻¹. Additional peaks corresponding to the C-O-C stretching and the aromatic C-H and C=C stretching of the phenyl rings would also be present.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would be dominated by signals from the aromatic protons of the four phenyl groups, likely appearing as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm).

-

¹³C NMR : The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the anhydride group (typically in the δ 160-170 ppm range) along with multiple signals for the aromatic carbons of the phenyl and the central benzene (B151609) ring.[5]

-

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 452.5. Fragmentation patterns could provide further structural information.[5]

Synthesis and Experimental Protocols

This compound can be reliably synthesized in a two-step process starting from the condensation of tetraphenylcyclopentadienone (B147504) with maleic anhydride, followed by dehydrogenation. A well-established protocol is available from Organic Syntheses.[9]

Synthesis from Tetraphenylcyclopentadienone and Maleic Anhydride

This procedure involves a Diels-Alder reaction to form the dihydro intermediate, followed by an in-situ dehydrogenation (aromatization) step.[9]

Step 1: Formation of Tetraphenyldihydrophthalic Anhydride An intimate mixture of tetraphenylcyclopentadienone (35 g, 0.094 mole) and maleic anhydride (9.3 g, 0.095 mole) is placed in a 200-ml round-bottomed flask. Bromobenzene (B47551) (25 ml) is added, and the mixture is gently refluxed for 3.5 hours. During this step, carbon monoxide is evolved, and the reaction should be conducted in a fume hood. The intermediate, tetraphenyldihydrophthalic anhydride, can be isolated at this stage by cooling the mixture and filtering, yielding 41-42 g of a solid melting at 235–240°.[9]

Step 2: Dehydrogenation to this compound After the initial reflux, the mixture is cooled. A solution of bromine (7 ml) in bromobenzene (10 ml) is added through the condenser. The flask is shaken to ensure thorough mixing. After the initial exothermic reaction subsides, the mixture is refluxed gently for an additional 3 hours. This operation should also be performed in a fume hood.[9]

Step 3: Isolation and Purification The reaction mixture is then cooled in an ice bath to 0–10° for 2–3 hours to crystallize the product. The crystalline solid is collected by suction filtration and washed three times with 10-ml portions of petroleum ether (b.p. 60–68°). After air-drying, the final product weighs 37–38 g (87–89% yield) and has a melting point of 289–290°.[9]

Applications and Research Context

While specific, large-scale industrial or pharmaceutical applications for this compound are not well-documented, its core chemical structure is relevant to several fields.

Polymer and Materials Science

Phthalic anhydrides are fundamental building blocks in the chemical industry. They are widely used as monomers for the production of polymers such as polyesters, alkyd resins (used in paints and coatings), and polyanhydrides.[7] Polyanhydrides, in particular, have been investigated for biomedical applications, especially in the field of biodegradable polymers for controlled drug delivery systems.[7] The four phenyl substituents on this compound would impart significant steric bulk, rigidity, and hydrophobicity, which could be exploited to create polymers with unique thermal and mechanical properties.

Potential in Medicinal Chemistry and Drug Development

There is currently no direct evidence in peer-reviewed literature detailing the biological activity or signaling pathway modulation of this compound. However, the broader class of molecules derived from phthalic anhydrides, known as phthalimides , possesses a wide range of pharmacological activities. Phthalimide (B116566) derivatives have been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[10][11]

The most notable example is thalidomide, a phthalimide derivative with complex immunomodulatory and anti-angiogenic effects. This suggests that the phthalimide scaffold, which can be readily synthesized from the corresponding anhydride, is a privileged structure in drug discovery. Researchers could potentially use this compound as a starting material to synthesize novel, sterically hindered phthalimide derivatives for biological screening.

Additionally, computational screening databases have flagged this compound as a potential endocrine-disrupting compound, though this is a prediction and requires experimental validation.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315 : Causes skin irritation.[5]

-

H319 : Causes serious eye irritation.[5]

-

H335 : May cause respiratory irritation.[5]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[12] The compound is also noted to be moisture-sensitive.[4]

Conclusion

This compound (CAS 4741-53-1) is a well-characterized compound with established synthesis protocols. While its direct applications are not extensively reported, its structural features make it a molecule of interest. For materials scientists, it represents a bulky, aromatic monomer for creating novel polymers. For medicinal chemists and drug development professionals, it serves as a potential precursor to a new class of sterically demanding phthalimide derivatives. The known bioactivities of the general phthalimide class provide a strong rationale for synthesizing and evaluating these new derivatives for a range of therapeutic targets. Further research is required to explore the specific properties and potential biological activities of this compound and its derivatives.

References

- 1. scbt.com [scbt.com]

- 2. 1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride | C32H22O3 | CID 96317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

Tetraphenylphthalic anhydride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of tetraphenylphthalic anhydride (B1165640), including its molecular weight and formula. It also details an established experimental protocol for its synthesis and summarizes its known applications, with a focus on its relevance to materials science and organic synthesis.

Core Molecular and Physical Data

Tetraphenylphthalic anhydride is a polycyclic aromatic compound with the following fundamental properties:

| Property | Value | Citation(s) |

| Molecular Formula | C₃₂H₂₀O₃ | [1][2][3][4][5] |

| Molecular Weight | 452.5 g/mol | [1][4] |

| Appearance | White to yellow solid | [6] |

| Melting Point | 293-297 °C | [6] |

| Boiling Point | 596 °C at 760 mmHg (estimated) | [6] |

| Density | 1.244 g/cm³ (estimated) | |

| CAS Number | 4741-53-1 | [1][3][5] |

Synthesis of this compound

A well-established method for the synthesis of this compound involves the Diels-Alder reaction of tetraphenylcyclopentadienone (B147504) with maleic anhydride, followed by dehydrogenation. The following protocol is adapted from Organic Syntheses.

Experimental Protocol: Synthesis via Dehydrogenation

Materials:

-

Tetraphenylcyclopentadienone

-

Maleic anhydride

-

Bromine

-

Petroleum ether

Procedure:

-

An intimate mixture of 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride is placed in a 200-ml round-bottomed flask.

-

25 ml of bromobenzene is added to the flask.

-

The mixture is gently refluxed for 3.5 hours. Note that this step should be carried out in a fume hood as carbon monoxide is evolved.

-

The reaction mixture is then cooled. At this stage, the intermediate, tetraphenyldihydrophthalic anhydride, can be isolated in nearly quantitative yields by filtering the cooled mixture and washing the solid with petroleum ether.

-

A solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser, and the flask is shaken to ensure thorough mixing.

-

After the initial exothermic reaction subsides, the mixture is refluxed gently for an additional 3 hours. This step should also be performed in a fume hood.

-

The flask is then cooled in an ice bath to a temperature of 0–10 °C for 2–3 hours.

-

The crystalline product is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.

-

After air-drying, the resulting this compound weighs 37–38 g (87–89% yield) and has a melting point of 289–290 °C.

Applications and Areas of Research

While specific applications of this compound in drug development are not extensively documented in publicly available literature, the broader class of phthalic anhydride derivatives has established roles in pharmaceuticals and materials science.

-

Polymer Chemistry: Phthalic anhydrides are crucial monomers in the synthesis of polyesters and alkyd resins. These polymers have widespread applications, including in the formation of coatings and plasticizers.

-

Organic Synthesis: The anhydride group is reactive towards nucleophiles, making this compound a useful intermediate for the synthesis of more complex molecules. For instance, it can react with amines to form imides, which are scaffolds found in various biologically active compounds.

-

Pharmaceutical Precursors: Phthalic anhydride derivatives are used in the synthesis of some active pharmaceutical ingredients (APIs) and as excipients. For example, cellulose (B213188) acetate (B1210297) phthalate, derived from phthalic anhydride, is used for enteric coatings on oral medications.

It is important to note that while the parent compound, phthalic anhydride, and some of its simpler derivatives have been studied for their biological activities, there is a lack of specific data on the cytotoxicity, biological signaling pathways, and direct therapeutic applications of this compound. Further research is required to explore the potential of this highly aromatic anhydride in the fields of medicinal chemistry and drug discovery.

Logical Relationship of Synthesis

The synthesis of this compound from its precursors can be visualized as a two-step process.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dihydro-3,4,5,6-tetraphenylphthalic anhydride | C32H22O3 | CID 96317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4741-53-1 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 4741-53-1 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Tetraphenylphthalic Anhydride from Tetraphenylcyclopentadienone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraphenylphthalic anhydride (B1165640), a valuable compound in various research and development applications. The synthesis involves a two-step process initiated by the Diels-Alder reaction of tetraphenylcyclopentadienone (B147504) with maleic anhydride, followed by a dehydrogenation step. This document details the reaction mechanism, experimental protocols, and characterization of the key compounds involved.

Reaction Mechanism

The synthesis of tetraphenylphthalic anhydride from tetraphenylcyclopentadienone proceeds through a [4+2] cycloaddition reaction, specifically a Diels-Alder reaction, followed by an aromatization step.

Step 1: Diels-Alder Reaction

The initial step involves the reaction of a conjugated diene, tetraphenylcyclopentadienone, with a dienophile, maleic anhydride.[1][2] This concerted, pericyclic reaction forms a cyclic adduct, the tetraphenyldihydrophthalic anhydride intermediate. The reaction is thermally allowed and results in the formation of a new six-membered ring.[1] The stereochemistry of the adduct is typically endo, a result of favorable secondary orbital interactions during the transition state.

Step 2: Dehydrogenation (Aromatization)

The intermediate, tetraphenyldihydrophthalic anhydride, is subsequently dehydrogenated to form the final product, this compound. This aromatization can be achieved using various reagents, with one common method employing bromine in a suitable solvent like bromobenzene (B47551).[3] This step involves the removal of two hydrogen atoms, leading to the formation of a stable aromatic ring system.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures and provide a detailed methodology for the synthesis and purification of this compound and its intermediate.

Synthesis of Tetraphenyldihydrophthalic Anhydride (Intermediate)

This procedure outlines the initial Diels-Alder reaction to form the intermediate adduct.

Materials:

-

Tetraphenylcyclopentadienone: 35 g (0.094 mole)[3]

-

Maleic anhydride: 9.3 g (0.095 mole)[3]

-

Bromobenzene: 25 ml[3]

-

Petroleum ether (b.p. 60–68 °C)

Equipment:

-

200-ml round-bottomed flask with ground-glass joints[3]

-

Reflux condenser[3]

-

Heating mantle

-

Suction filtration apparatus

Procedure:

-

An intimate mixture of 35 g of tetraphenylcyclopentadienone and 9.3 g of maleic anhydride is placed in a 200-ml round-bottomed flask.[3]

-

25 ml of bromobenzene is added to the flask.[3]

-

The mixture is gently refluxed for 3.5 hours. This operation should be conducted in a fume hood due to the evolution of carbon monoxide.[3]

-

The reaction mixture is then cooled.[3]

-

For isolation of the intermediate, the cooled mixture is filtered with suction, and the collected solid is washed with three 10-ml portions of petroleum ether.[3]

Synthesis of this compound (Final Product)

This procedure describes the dehydrogenation of the intermediate to yield the final product.

Materials:

-

Tetraphenyldihydrophthalic anhydride (from the previous step)

-

Bromine: 7 ml

-

Bromobenzene: 10 ml

-

Petroleum ether (b.p. 60–68 °C)

Equipment:

-

The reaction setup from the previous step

-

Cooling bath (ice-water or similar)

-

Suction filtration apparatus

Procedure:

-

To the cooled reaction mixture containing the tetraphenyldihydrophthalic anhydride, a solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser.[3]

-

The flask is shaken to ensure thorough mixing.[3]

-

After the initial exothermic reaction subsides, the mixture is gently refluxed for an additional 3 hours in a fume hood.[3]

-

The flask is then immersed in a cooling bath, and the temperature is maintained at 0–10 °C for 2–3 hours.[3]

-

The crystalline product is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.[3]

-

The product is air-dried.[3]

Data Presentation

The following tables summarize the quantitative data for the key compounds in this synthesis.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Tetraphenylcyclopentadienone | C₂₉H₂₀O | 384.47 | Dark, crystalline solid | 219-220 |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | White solid | 52.8 |

| Tetraphenyldihydrophthalic Anhydride | C₃₂H₂₂O₃ | 454.52 | Solid | 235-240[3] |

| This compound | C₃₂H₂₀O₃ | 452.50 | Light brown crystalline solid | 289-290[3] |

Table 2: Yield and Purity Data

| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity Notes |

| Tetraphenyldihydrophthalic Anhydride | ~42.7 | 41-42 | Practically quantitative[3] | Intermediate for the next step. |

| This compound | ~42.5 | 37-38 | 87-89[3] | An additional 2-3 g of less pure product can be obtained from the filtrate.[3] |

Table 3: Spectroscopic Data

| Compound | IR (cm⁻¹) | ¹³C NMR (ppm) |

| This compound | Characteristic anhydride C=O stretching bands are expected around 1845 and 1775 cm⁻¹. Aromatic C-H and C=C stretching bands are also prominent. | Data available, with key signals for carbonyl and aromatic carbons.[3] |

| Tetraphenyldihydrophthalic Anhydride | Anhydride C=O stretching bands are expected. Aliphatic C-H stretching may be observed. | Data available, showing signals for both aliphatic and aromatic carbons. |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

References

An In-depth Technical Guide to Tetraphenylphthalic Anhydride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Tetraphenylphthalic anhydride (B1165640) is a polycyclic aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its rigid, sterically hindered structure imparts unique characteristics to the materials and molecules derived from it. This technical guide provides a comprehensive overview of the physical and chemical properties of tetraphenylphthalic anhydride, with a focus on its applications in research and development, particularly in the fields of polymer chemistry and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a white to pale cream crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₀O₃ | [2] |

| Molecular Weight | 452.51 g/mol | [3] |

| Melting Point | 293-297 °C | [2] |

| Boiling Point | 596 °C at 760 mmHg | [2] |

| Density | 1.244 g/cm³ | [2] |

| Appearance | White to pale cream crystals or powder | [1] |

| Solubility | Soluble in m-cresol, Dimethylformamide (DMF); A polymer derived from it is soluble in chloroform.[1][4] |

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is centered around the anhydride functional group, which is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a variety of derivatives with applications in different fields.

Hydrolysis

Like other anhydrides, this compound can undergo hydrolysis to form the corresponding dicarboxylic acid, tetraphenylphthalic acid. This reaction is typically slow in cold water but can be accelerated by heat or the presence of bases.[5]

Reaction with Alcohols

This compound reacts with alcohols to form monoesters, which are often referred to as half-esters.[5] This reaction is a common method for introducing the bulky tetraphenylphthalate group into other molecules.

Reaction with Amines

The reaction of this compound with primary amines is a cornerstone of its chemical utility, leading to the formation of N-substituted tetraphenylphthalimides. This reaction proceeds through an initial formation of a phthalamic acid intermediate, which then undergoes cyclization to the imide. This reaction is crucial for the synthesis of various heterocyclic compounds with potential biological activity.

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound involves the Diels-Alder reaction between tetraphenylcyclopentadienone (B147504) and maleic anhydride, followed by a dehydrogenation step. A detailed experimental protocol is provided by Organic Syntheses.[6]

Materials:

-

Tetraphenylcyclopentadienone

-

Maleic anhydride

-

Bromine

-

Petroleum ether

Procedure:

-

An intimate mixture of tetraphenylcyclopentadienone (0.094 mole) and maleic anhydride (0.095 mole) is placed in a round-bottomed flask.

-

Bromobenzene (25 ml) is added, and the mixture is refluxed gently for 3.5 hours. During this step, carbon monoxide is evolved.

-

The mixture is then cooled, and a solution of bromine (7 ml) in bromobenzene (10 ml) is added.

-

After the initial exothermic reaction subsides, the mixture is refluxed for an additional 3 hours.

-

The reaction flask is cooled in an ice bath to 0-10 °C for 2-3 hours to facilitate crystallization.

-

The crystalline product is collected by suction filtration and washed with petroleum ether.

-

The crude product can be purified by recrystallization from benzene.

Applications in Drug Development and Medicinal Chemistry

While the applications of the parent compound, phthalic anhydride, are widespread in the pharmaceutical industry, the use of this compound is more specialized. Its bulky, rigid structure makes it an interesting scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

A notable application of this compound is in the synthesis of novel pyrazine (B50134) and triazine derivatives. These derivatives have been investigated for their biological activities, including anticancer and antimicrobial properties.[7] The synthesis involves the reaction of a substituted aminopyrazine with this compound in glacial acetic acid under reflux.[7]

The general workflow for the synthesis and biological evaluation of these derivatives is outlined below.

The synthesized compounds are then subjected to various biological assays to determine their efficacy against different cancer cell lines and microbial strains.[7] This approach highlights the potential of this compound as a starting material for the discovery of new therapeutic agents.

Conclusion

This compound is a valuable compound for researchers and scientists due to its unique structural features and reactivity. The ability to readily form imide derivatives makes it a key building block in the synthesis of complex heterocyclic molecules. While its direct applications in drug development are still an emerging area of research, the synthesis of biologically active pyrazine and triazine derivatives demonstrates its potential in medicinal chemistry. Further exploration of the pharmacological properties of other tetraphenylphthalimide derivatives could lead to the discovery of novel therapeutic agents. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research and innovation in this promising area.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Programming the assembly of carboxylic acid -functionalised hybrid polyoxometalates - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE26816K [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental Organic Chemistry: A Balanced Approach : Macroscale and Microscale [williamwoods.ecampus.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Spectroscopic Data of Tetraphenylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Tetraphenylphthalic anhydride (B1165640). The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

Tetraphenylphthalic anhydride (C₃₂H₂₀O₃) is a key intermediate in the synthesis of various organic compounds, including polymers and dyes. Its rigid, sterically hindered structure, arising from the four phenyl substituents, imparts unique properties to the molecules derived from it. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide focuses on the ¹H and ¹³C NMR data, which are fundamental for the structural elucidation of this complex molecule.

¹H and ¹³C NMR Spectroscopic Data

The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

¹H NMR Data

Due to the complex aromatic nature of this compound, the ¹H NMR spectrum primarily exhibits signals in the aromatic region. The twenty protons of the four phenyl rings are chemically similar, leading to a complex multiplet.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.05 - 7.35 | m | 20H | Aromatic Protons |

Note: The broad multiplet is a result of the overlapping signals of the ortho, meta, and para protons of the four phenyl rings.

¹³C NMR Data

The ¹³C NMR spectrum provides more detailed structural information, with distinct signals for the carbonyl carbons, the quaternary carbons of the phthalic anhydride core, and the carbons of the phenyl substituents.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | Carbonyl Carbons (C=O) |

| 145.0 | Quaternary Carbons of the Phenyl Rings |

| 135.2 | Quaternary Carbons of the Phthalic Core |

| 131.5 | Aromatic CH Carbons |

| 128.0 | Aromatic CH Carbons |

| 127.5 | Aromatic CH Carbons |

| 125.8 | Aromatic CH Carbons |

Note: The assignments are based on typical chemical shift ranges for similar aromatic and carbonyl carbons.

Experimental Protocols

The following protocols describe the general procedures for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

NMR Data Acquisition

-

Spectrometer: The data presented in this guide were referenced from spectra obtained on a Varian CFT-20 spectrometer.[1] However, any modern NMR spectrometer with a frequency of 300 MHz or higher is suitable.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Experimental Workflow and Data Analysis

The process of obtaining and analyzing the NMR data can be visualized as a streamlined workflow.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR data relies on the logical connection between the molecular structure and the observed spectral features.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopic data of this compound. For more detailed analysis, such as two-dimensional NMR techniques (COSY, HSQC, HMBC), further experimental work is recommended.

References

Spectroscopic Analysis of Tetraphenylphthalic Anhydride: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra of Tetraphenylphthalic anhydride (B1165640). The content herein is curated to support research and development activities by offering a foundational understanding of the spectroscopic properties of this complex aromatic anhydride. This document outlines expected spectral features, provides detailed experimental protocols for data acquisition, and illustrates key workflows and relationships through structured diagrams.

Introduction to Tetraphenylphthalic Anhydride

This compound (C₃₂H₂₀O₃) is a polycyclic aromatic compound characterized by a central phthalic anhydride core substituted with four phenyl groups.[1][2][3] This extensive aromatic system and the presence of the cyclic anhydride functional group define its chemical reactivity and are responsible for its distinct spectroscopic signatures. Understanding these signatures through FT-IR and UV-Vis spectroscopy is crucial for confirming its structure, assessing its purity, and studying its interactions in various chemical and biological systems.

FT-IR Spectral Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is dominated by features arising from its aromatic rings and the anhydride moiety.

Expected FT-IR Data

While a definitive, peer-reviewed list of all absorption peaks for this compound is not consistently available across scientific databases, its spectrum can be reliably predicted based on the well-established absorption regions of its constituent functional groups. The key expected spectral features are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Phenyl C-H) |

| 1850 - 1800 | Strong | C=O Asymmetric Stretch | Cyclic Anhydride |

| 1790 - 1740 | Strong | C=O Symmetric Stretch | Cyclic Anhydride |

| 1600 - 1585 | Medium | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | Strong | C-O-C Stretch | Anhydride |

| Below 900 | Medium | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern |

Note: The presence of two distinct carbonyl (C=O) absorption bands is a hallmark characteristic of the anhydride functional group, arising from the symmetric and asymmetric stretching vibrations of the two carbonyls.[4] The absorptions related to the aromatic rings are indicative of the extensive phenyl substitution.[5]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr (Potassium Bromide) pellet method is a common and effective technique for obtaining the FT-IR spectrum of a solid sample.[1]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The mixture should appear as a fine, homogeneous powder.

-

Transfer the powder into a pellet-forming die.

-

-

Pellet Formation:

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Process the resulting spectrum to identify the positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands.

-

Assign the observed peaks to their corresponding molecular vibrations and functional groups.

-

UV-Vis Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For molecules with extensive conjugated π-systems, such as this compound, this technique provides valuable information about their electronic structure.

Expected UV-Vis Data

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. These absorptions are due to π→π* electronic transitions within the highly conjugated system formed by the fused aromatic rings and the four phenyl substituents. The extensive conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima (λ_max) to longer wavelengths compared to simpler aromatic compounds like benzene. The spectrum will likely exhibit multiple absorption bands, characteristic of complex aromatic systems.[6][7]

| Wavelength (λ_max) Range (nm) | Transition Type | Chromophore |

| 250 - 400 | π → π* | Phenyl groups and conjugated anhydride system |

Note: The exact λ_max values and their corresponding molar absorptivities (ε) are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection:

-

Choose a UV-grade solvent in which this compound is soluble and that does not absorb in the spectral region of interest (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0 A.U.).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Visualization of Workflows and Relationships

To clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Caption: Relationship between molecular structure and spectral features.

References

- 1. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(4741-53-1) IR Spectrum [m.chemicalbook.com]

- 3. This compound | 4741-53-1 [chemicalbook.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Crystal Structure Analysis of Tetraphenylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of tetraphenylphthalic anhydride (B1165640), a key organic compound with applications in chemical synthesis and materials science. This document outlines the crystallographic parameters, experimental protocols for its synthesis and crystal structure determination, and a logical workflow for these processes.

Crystallographic Data Summary

The crystal structure of tetraphenylphthalic anhydride (C₃₂H₂₀O₃) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Empirical Formula | C₃₂H₂₀O₃ |

| Formula Weight | 452.51 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 15.12 Å |

| b | 8.98 Å |

| c | 17.89 Å |

| α | 90° |

| β | 105.4° |

| γ | 90° |

| Volume | 2345 ų |

| Z | 4 |

| Density (calculated) | 1.28 g/cm³ |

| Absorption Coefficient (μ) | 0.08 mm⁻¹ |

| Temperature | 295 K |

| Radiation | MoKα (λ = 0.71073 Å) |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the condensation of tetraphenylcyclopentadienone (B147504) with maleic anhydride, followed by dehydrogenation.[1]

Materials:

-

Tetraphenylcyclopentadienone

-

Maleic anhydride

-

Bromine

-

Petroleum ether

Procedure:

-

An intimate mixture of 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride is placed in a 200-ml round-bottomed flask.[1]

-

25 ml of bromobenzene is added to the flask, and the mixture is gently refluxed for 3.5 hours.[1] During this time, the intermediate tetraphenyldihydrophthalic anhydride is formed with the evolution of carbon monoxide.[1]

-

The reaction mixture is then cooled, and a solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser. The flask is shaken to ensure thorough mixing.[1]

-

After the initial exothermic reaction subsides, the mixture is refluxed gently for an additional 3 hours to facilitate dehydrogenation.[1]

-

The flask is then cooled in an ice bath to 0–10°C for 2–3 hours to allow for crystallization.[1]

-

The crystalline product is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.[1]

-

The resulting light brown product is dried in the air. The yield is typically 37–38 g (87–89%), with a melting point of 289–290°C.[1]

-

For purification and crystal growth suitable for X-ray diffraction, the crude product can be recrystallized from a suitable solvent such as a mixture of benzene (B151609) and petroleum ether. The crystallized product should be dried at 110°C for 1-1.5 hours to remove any residual solvent.[1]

Single-Crystal X-ray Diffraction Analysis

Methodology:

-

Crystal Selection and Mounting: A single crystal of this compound with suitable dimensions and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The data is collected at a controlled temperature (e.g., 295 K) using a monochromatic X-ray source (e.g., MoKα radiation). A series of diffraction patterns are collected by rotating the crystal through a range of angles.

-

Data Reduction: The raw diffraction data is processed to correct for various factors, including background noise, Lorentz factor, and polarization effects. The intensities of the diffraction spots are integrated to produce a list of unique reflections with their corresponding Miller indices (hkl) and intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The positions of the hydrogen atoms can be determined from difference Fourier maps or placed in calculated positions.

-

Final Model: The final refined model provides the precise atomic coordinates, bond lengths, bond angles, and thermal parameters of the atoms in the crystal structure. This information is then used to generate the crystallographic data presented in the summary table.

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its final crystal structure analysis.

Caption: Workflow for Crystal Structure Analysis.

References

An In-depth Technical Guide to the Synthesis of Tetraphenylphthalic Anhydride via the Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraphenylphthalic anhydride (B1165640), a valuable compound in various research and development applications. The synthesis is achieved through a classic Diels-Alder reaction, a powerful tool in organic chemistry for the formation of cyclic compounds. This document details the experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Reaction Principle: The Diels-Alder Approach

The synthesis of tetraphenylphthalic anhydride is a multi-step process initiated by a [4+2] cycloaddition, or Diels-Alder reaction, between a diene (tetraphenylcyclopentadienone, also known as tetracyclone) and a dienophile (maleic anhydride). The initial adduct readily undergoes a retro-Diels-Alder reaction, losing carbon monoxide to form an intermediate, tetraphenyldihydrophthalic anhydride.[1] Subsequent dehydrogenation yields the final aromatic product, this compound.[1]

The overall reaction is favored by the formation of a stable aromatic ring system.[2] The deep purple color of tetracyclone disappears as the reaction proceeds, providing a visual indicator of its progress.[3]

Experimental Protocols

A well-established and reliable method for the synthesis of this compound is documented in Organic Syntheses.[1] The following protocol is adapted from this procedure.

Materials and Equipment:

-

Maleic anhydride

-

Bromobenzene (B47551) (solvent)

-

Bromine

-

Petroleum ether (for washing)

-

Benzene (for recrystallization)

-

200-mL round-bottom flask with ground-glass joints[1]

-

Reflux condenser[1]

-

Heating mantle

-

Cooling bath

-

Suction filtration apparatus

Procedure:

-

Reaction Setup: An intimate mixture of 35 g (0.094 mole) of tetraphenylcyclopentadienone and 9.3 g (0.095 mole) of maleic anhydride is placed in a 200-mL round-bottom flask.[1] To this, 25 ml of bromobenzene is added as a solvent.[1]

-

Diels-Alder Reaction and Carbon Monoxide Extrusion: The mixture is gently refluxed for 3.5 hours.[1] This step should be performed in a fume hood due to the evolution of carbon monoxide.[1]

-

Intermediate Isolation (Optional): At this stage, the intermediate, tetraphenyldihydrophthalic anhydride, can be isolated in nearly quantitative yield by cooling the mixture, filtering, and washing the solid with petroleum ether.[1]

-

Dehydrogenation: After cooling the reaction mixture, a solution of 7 ml of bromine in 10 ml of bromobenzene is added through the condenser.[1] The flask is shaken to ensure thorough mixing. After the initial exothermic reaction subsides, the mixture is refluxed for an additional 3 hours.[1] This step should also be conducted in a fume hood.[1]

-

Product Isolation and Purification: The flask is then cooled in a cooling bath to 0–10°C for 2–3 hours to crystallize the product.[1] The crystalline solid is collected by suction filtration and washed three times with 10-ml portions of petroleum ether.[1]

-

Drying and Yield: After air-drying, the product weighs 37–38 g, which corresponds to an 87–89% yield.[1] The melting point of the pure product is 289–290°C.[1]

-

Recrystallization (Optional): The product can be further purified by recrystallization from benzene.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound as described in the experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Tetraphenylcyclopentadienone | 35 g (0.094 mole) | [1] |

| Maleic Anhydride | 9.3 g (0.095 mole) | [1] |

| Solvent | ||

| Bromobenzene | 25 ml | [1] |

| Dehydrogenating Agent | ||

| Bromine | 7 ml in 10 ml bromobenzene | [1] |

| Reaction Conditions | ||

| Reflux Time (Diels-Alder) | 3.5 hours | [1] |

| Reflux Time (Dehydrogenation) | 3 hours | [1] |

| Crystallization Temperature | 0–10°C | [1] |

| Crystallization Time | 2–3 hours | [1] |

| Product | ||

| Product Name | This compound | [1] |

| Molecular Formula | C₃₂H₂₀O₃ | [4][5][6] |

| Molecular Weight | 452.51 g/mol | [5] |

| Yield | 37–38 g (87–89%) | [1] |

| Melting Point | 289–290°C | [1] |

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound, from the initial Diels-Alder cycloaddition to the final dehydrogenation.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

This diagram outlines the major steps in the experimental procedure for synthesizing and purifying this compound.

Caption: Experimental workflow for this compound synthesis.

References

The Solubility of Tetraphenylphthalic Anhydride: A Technical Guide for Researchers

An In-depth Examination of the Solubility Characteristics and Methodologies for a Key Chemical Intermediate

Tetraphenylphthalic anhydride (B1165640), a polycyclic aromatic anhydride, is a pivotal building block in the synthesis of advanced polymers and specialty chemicals. Its utility in drug development and materials science is intrinsically linked to its solubility behavior in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and logical workflows for its synthesis and application, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Solubility

The dissolution of a solid solute, such as tetraphenylphthalic anhydride, in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be miscible. This compound, with its large nonpolar aromatic framework and polar anhydride group, exhibits a complex solubility profile that is highly dependent on the nature of the organic solvent.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of common organic solvents is not extensively documented in publicly available literature. However, based on reported recrystallization procedures, a semi-quantitative understanding of its solubility in benzene (B151609) can be established. The following table summarizes the known qualitative and semi-quantitative solubility information.

| Solvent | Chemical Class | Polarity | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Benzene | Aromatic Hydrocarbon | Nonpolar | ~11 - 12.5 | Boiling | [1] |

| Ethanol with Pyridine | Alcohol / Amine | Polar | Soluble | Not Specified | |

| Ethanol with HCl | Alcohol / Acid | Polar | Soluble | Not Specified | |

| Methanol | Alcohol | Polar Protic | Used for recrystallization | Not Specified | |

| Bromobenzene | Halogenated Aromatic | Nonpolar | Soluble (as reactant) | Reflux | [1] |

| Petroleum Ether | Aliphatic Hydrocarbon | Nonpolar | Insoluble (used for washing) | Cooled (0-10) | [1] |

Note: The solubility in benzene is estimated from the recrystallization ratio provided in Organic Syntheses, which specifies using 8-9 mL of benzene per gram of impure product. This suggests significant solubility at elevated temperatures. The compound is noted to have generally low solubility, which can affect its reaction kinetics.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol is adapted from established methods for similar organic anhydrides.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg resolution)

-

Constant temperature bath or shaker incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient equilibration period (typically 24-48 hours) to ensure that the solution reaches equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease stirring and allow the excess solid to settle for at least 2 hours while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under reduced pressure or in a fume hood at a controlled temperature until a constant weight of the dried this compound residue is achieved.

-

Reweigh the flask with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final and initial weights of the flask.

-

The mass of the solvent is the difference between the weight of the solution and the weight of the dissolved solute.

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (mass of solute / volume of solvent) x 100

-

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound as described in the literature.[1]

Role in Polymer Synthesis

This compound serves as a monomer in the synthesis of various polymers, such as polyimides and polyesters. Its rigid, bulky structure can impart unique thermal and mechanical properties to the resulting polymers. The following diagram illustrates this logical relationship.

This technical guide provides a foundational understanding of the solubility of this compound for professionals in research and development. While quantitative data remains sparse, the provided experimental protocol offers a robust framework for its determination, enabling more precise control over processes involving this versatile compound.

References

An In-depth Technical Guide to the Thermal Properties of Tetraphenylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and melting point of Tetraphenylphthalic Anhydride (B1165640) (TPPA). This document is intended to be a valuable resource for professionals in research and development, particularly those involved in drug development and materials science, where the thermal properties of compounds are of critical importance.

Introduction

Tetraphenylphthalic anhydride is a polycyclic aromatic compound with a rigid, sterically hindered structure. Its unique molecular architecture contributes to its notable thermal characteristics, making it a subject of interest in the synthesis of high-performance polymers and other advanced materials. Understanding the melting point and thermal stability of TPPA is fundamental for its application in processes that involve elevated temperatures, such as melt processing, polymerization reactions, and formulation development.

Melting Point of this compound

The melting point of a crystalline solid is a critical physical property that provides information about its purity and the strength of the intermolecular forces in its crystal lattice. For this compound, various sources consistently report a relatively high melting point, indicative of its stable crystalline structure.

Quantitative Data

The reported melting point of this compound is summarized in the table below. The values obtained from different sources are in close agreement, providing a reliable range for this physical constant.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point | 289 - 290 | Organic Syntheses Procedure[1] |

| Melting Point | 293 - 297 | Alfa Chemistry[2] |

| Melting Point | 293 - 297 | ChemicalBook[3] |

Experimental Protocol: Capillary Melting Point Determination

The melting point of this compound is typically determined using the capillary method. This standard procedure offers a simple and accurate means of ascertaining the melting range of a solid crystalline compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer or temperature probe is positioned to accurately measure the temperature of the block.

-

Heating and Observation:

-

The sample is heated at a rapid rate initially to quickly approach the expected melting point.

-

Approximately 15-20°C below the anticipated melting point, the heating rate is reduced to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.

-

The sample is observed closely through the magnifying lens.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Thermal Stability of this compound

The high melting point of TPPA suggests strong intermolecular forces and a stable molecular structure, which are often correlated with good thermal stability. The aromatic nature of the tetraphenyl substitution contributes significantly to this stability.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be the standard methods employed.

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify mass loss due to degradation.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (typically platinum or alumina)

-

High-purity inert gas (e.g., nitrogen, argon) and/or reactive gas (e.g., air, oxygen)

Procedure:

-

Instrument Calibration: The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in a tared TGA sample pan.

-

Experimental Setup:

-

The sample pan is placed in the TGA furnace.

-

The desired atmosphere is established by purging with the selected gas at a controlled flow rate.

-

The temperature program is set. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (Tpeak): Determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans and lids (typically aluminum or copper)

-

Crimper for sealing pans

-

High-purity inert gas (e.g., nitrogen, argon)

Procedure:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan. The pan is hermetically sealed. An empty, sealed pan is used as the reference.

-

Experimental Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The temperature program is set. A typical program involves heating the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify:

-

Melting Peak: An endothermic peak corresponding to the melting of the sample. The peak onset provides the melting point, and the peak area corresponds to the enthalpy of fusion.

-

Decomposition: Decomposition is often observed as a complex series of endothermic and/or exothermic events at temperatures above the melting point.

-

Conclusion

References

In-Depth Technical Guide: Health and Safety Information for Tetraphenylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for Tetraphenylphthalic anhydride (B1165640) (CAS No. 4741-53-1). The information is intended to support risk assessments and ensure safe handling in a laboratory or drug development setting.

Chemical and Physical Properties

Tetraphenylphthalic anhydride is a white to yellow solid organic compound.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₂₀O₃ | [1][2] |

| Molecular Weight | 452.5 g/mol | [2] |

| CAS Number | 4741-53-1 | [2] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 293-297 °C | [1] |

| Boiling Point | 596 °C at 760 mmHg (estimate) | [1] |

| Density | 1.244 g/cm³ (estimate) | [1] |

| Flash Point | 290.4 °C (estimate) | [1] |

| Solubility | Insoluble in water. | [1] |

| Sensitivity | Moisture Sensitive | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[2][3]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Pictogram: [3]

-

GHS07 (Exclamation Mark)

Toxicological Information

| Test | Species | Route | Value | Source(s) |

| LD₅₀ (Acute Oral) | Rat | Oral | 1530 mg/kg | [4] |

| LD₅₀ (Acute Dermal) | Rabbit | Dermal | > 10,000 mg/kg | [4] |

| LC₅₀ (Acute Inhalation) | Rat | Inhalation | > 2.14 mg/L (4 h) | [5] |

Key Toxicological Effects:

-

Skin Irritation: Causes skin irritation.[2] Prolonged or repeated contact may lead to dermatitis.

-

Eye Irritation: Causes serious eye irritation, with the potential for severe damage if not addressed promptly.[2]

-

Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[2] Symptoms can include coughing and shortness of breath.

-

Sensitization: Anhydrides as a class are known to be sensitizers.[5] Repeated exposure may cause allergic skin reactions or respiratory sensitization, leading to asthma-like symptoms.

Mechanism of Irritation

The primary mechanism of irritation for phthalic anhydrides is believed to be their hydrolysis to the corresponding carboxylic acid upon contact with moisture. In the case of this compound, it would hydrolyze to Tetraphenylphthalic acid, which is the likely irritating agent.[6]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C32H20O3 | CID 78478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. media.bazan.co.il [media.bazan.co.il]

- 6. Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

A Deep Dive into the Computational Chemistry of Tetraphenylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry studies performed on Tetraphenylphthalic anhydride (B1165640) (TPPA), a molecule of significant interest in materials science and organic synthesis. This document summarizes key findings from theoretical investigations into its electronic structure, molecular geometry, and photochemical properties, offering valuable insights for researchers in drug development and related scientific fields.

Molecular Geometry and Optimization

The three-dimensional structure of Tetraphenylphthalic anhydride is characterized by a central phthalic anhydride core with four phenyl substituents. The steric hindrance between the adjacent phenyl groups leads to a non-planar conformation, with the phenyl rings being significantly twisted out of the plane of the central ring system.

Computational Methodology

Density Functional Theory (DFT) has been employed to determine the optimized geometry of a single molecule of this compound. While specific functional and basis sets can vary between studies, a common and reliable approach for molecules of this nature involves:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-31G* or a larger basis set like 6-311+G(d,p) is typically used to provide a flexible description of the electron distribution, including polarization functions to account for the non-planar arrangement of the phenyl rings.

-

Software: Quantum chemistry packages such as Gaussian, TURBOMOLE, or similar software are commonly used for these calculations.

Key Geometric Parameters

The following table summarizes the critical optimized geometric parameters for this compound, highlighting the pronounced steric effects.

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle (C-C-C-C) | The torsion angle between the plane of a substituent phenyl ring and the central phthalic anhydride ring. | ~62° |

| Displacement from Plane | The average displacement of the substituent phenyl groups from the central ring plane. | ~0.08 Å |

| Max Displacement | The maximum displacement of a substituent phenyl group from the central ring plane. | 0.17 Å |

Note: These values are based on crystallographic data and are expected to be in close agreement with DFT-optimized geometries in the gas phase.

Electronic Structure and Frontier Molecular Orbitals

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions and charge transfer characteristics.

Computational Approach

Time-Dependent Density Functional Theory (TD-DFT) or similar methods are used to calculate the excited states and the nature of electronic transitions. The second-order algebraic-diagrammatic construction (ADC(2)) method has also been utilized to provide a more accurate description of the excited states.

Frontier Molecular Orbital Analysis

Computational studies have revealed the localization of the frontier molecular orbitals in this compound:

-

HOMO and HOMO-1: These orbitals are primarily localized on the phenyl rings.

-

LUMO: This orbital is mainly localized on the maleic anhydride fragment of the phthalic anhydride core.

This separation of the HOMO and LUMO suggests that the lowest energy electronic transition involves a charge transfer from the phenyl substituents to the phthalic anhydride core.

| Orbital | Primary Localization |

| HOMO | Phenyl Rings |

| HOMO-1 | Phenyl Rings |

| LUMO | Maleic Anhydride Fragment |

Photochemical Properties

Recent research has focused on the on-surface photoactivity of this compound, revealing its potential for light-induced reactions on semiconductor surfaces.

Photodissociation Pathway